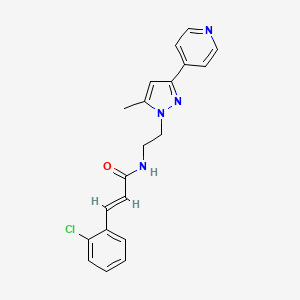

(E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H19ClN4O and its molecular weight is 366.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry and Biochemistry

Acrylamide, a reactive molecule industrially produced for synthesizing polyacrylamide, has widespread applications beyond its well-discussed presence in food products. It serves as a soil conditioner, in wastewater treatment, and in various industries including cosmetics, paper, and textiles. Its utility extends into laboratories as a solid support for protein separation by electrophoresis. This broad range of applications highlights acrylamide's significant role in both industrial and scientific fields, despite its potential health risks (Friedman, 2003).

Industrial Perspective on Research and Analysis

Acrylamide's utility in producing various polymers, notably polyacrylamide, underpins its industrial significance. Polyacrylamides find extensive use in water treatment processes, pulp and paper processing, and mining. The identification of acrylamide in heat-treated foods has spurred research into its occurrence, chemistry, and toxicology to assess human health risks. This has led to advancements in understanding its formation mechanisms, particularly through the Maillard reaction, and the development of strategies to mitigate its presence in food products (Taeymans et al., 2004).

Pharmacology and Toxicology Insights

The exploration of acrylamide's effects on human health, beyond its neurotoxicity, encompasses its genotoxic, carcinogenic, reproductive, and developmental impacts. Its rapid metabolism and excretion, along with its potential to form DNA adducts, underline the complexity of its health effects. The capability of acrylamide to induce clastogenic activity, particularly in germinal tissues, raises concerns about the heritability of induced DNA alterations and its classification as a probable human carcinogen (Dearfield et al., 1988).

Applications in Microgel Technology

The development of acrylamide-based microgels, especially poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] microgels, showcases the innovative use of acrylamide in responsive materials. These microgels can undergo reversible swelling/deswelling in response to environmental changes, making them promising for nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and potential applications of these microgels highlight the versatility of acrylamide in advanced material science (Begum et al., 2019).

Toxicological Review and Risk Assessment

Comprehensive reviews of acrylamide's toxicology, focusing on its neurotoxic, genotoxic, carcinogenic, and reproductive effects, provide a detailed understanding of its health implications. These reviews discuss acrylamide's mechanisms of action, including its interference with motor proteins in nerve cells and potential for DNA interaction. They emphasize the need for further research to clarify the long-term health risks associated with dietary exposure to acrylamide (Exon, 2006; Friedman, 2015).

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O/c1-15-14-19(17-8-10-22-11-9-17)24-25(15)13-12-23-20(26)7-6-16-4-2-3-5-18(16)21/h2-11,14H,12-13H2,1H3,(H,23,26)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZVXAKGWSNOJQ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)

![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)

![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)

![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2485148.png)